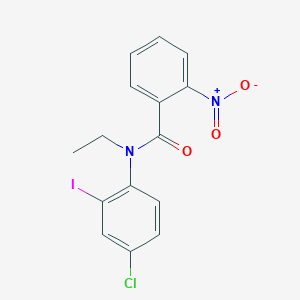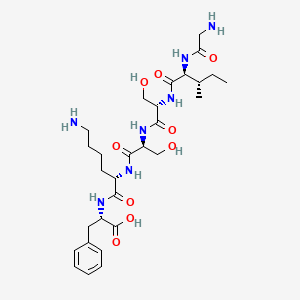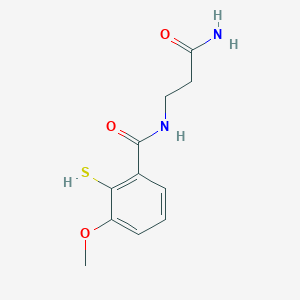
1H-Indene, 2-(1-methylethenyl)-6-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indene, 2-(1-methylethenyl)-6-nitro- is an organic compound with the molecular formula C12H11NO2. This compound is a derivative of indene, which is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring. The presence of a nitro group at the 6th position and a 1-methylethenyl group at the 2nd position makes this compound unique and of interest in various chemical research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indene, 2-(1-methylethenyl)-6-nitro- typically involves the nitration of 1H-Indene, 2-(1-methylethenyl)-. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow nitration process where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
1H-Indene, 2-(1-methylethenyl)-6-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and Lewis acids as catalysts.
Major Products
Oxidation: Produces corresponding oxides.
Reduction: Produces 1H-Indene, 2-(1-methylethenyl)-6-amino-.
Substitution: Produces various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1H-Indene, 2-(1-methylethenyl)-6-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Indene, 2-(1-methylethenyl)-6-nitro- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The compound can also participate in electrophilic and nucleophilic reactions, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1H-Indene, 2-(1-methylethenyl)-: Lacks the nitro group, making it less reactive in certain chemical reactions.
1H-Indene, 2-(1-methylethenyl)-6-amino-: Has an amino group instead of a nitro group, which affects its reactivity and potential biological activities.
1H-Indene, 2-(1-methylethenyl)-6-chloro-: Contains a chloro group, which influences its chemical properties and reactivity.
Uniqueness
1H-Indene, 2-(1-methylethenyl)-6-nitro- is unique due to the presence of both a nitro group and a 1-methylethenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
819871-60-8 |
|---|---|
Fórmula molecular |
C12H11NO2 |
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
6-nitro-2-prop-1-en-2-yl-1H-indene |
InChI |
InChI=1S/C12H11NO2/c1-8(2)10-5-9-3-4-12(13(14)15)7-11(9)6-10/h3-5,7H,1,6H2,2H3 |
Clave InChI |
MJEXYNDWZUROFE-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1=CC2=C(C1)C=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


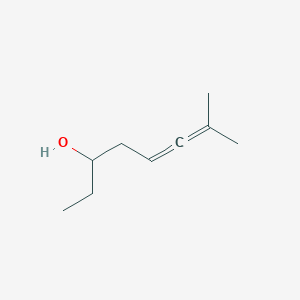
![2-({2-[(4-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14212005.png)
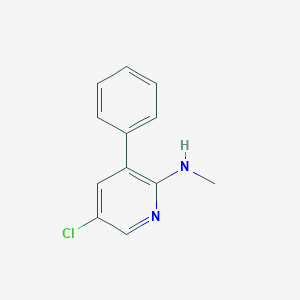
![N-{2-[Benzoyl(chloro)amino]ethyl}-N-phenylbenzamide](/img/structure/B14212016.png)

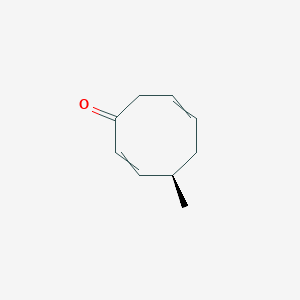
![1H-Pyrazolo[4,3-c]isoquinoline, 1,3-dimethyl-5-(3-methyl-2-thienyl)-](/img/structure/B14212039.png)

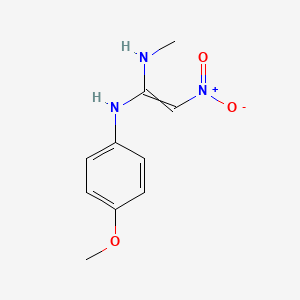
![6-{4-[5-(4-Methylphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14212065.png)
